D609

Description

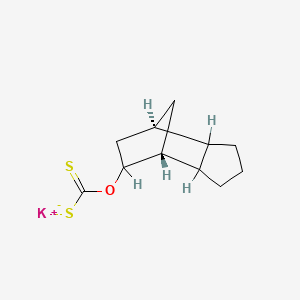

Structure

2D Structure

Properties

CAS No. |

83373-60-8 |

|---|---|

Molecular Formula |

C11H16OS2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |

InChI |

InChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14) |

InChI Key |

PWLXJBSAUKKGCM-UHFFFAOYSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3OC(=S)[S-].[K+] |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |

Appearance |

Solid powder |

Other CAS No. |

83373-60-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D 609 D-609 D609 tricyclodecan-9-yl xanthate tricyclodecane-9-yl-xanthogenate xanthate D609 |

Origin of Product |

United States |

Foundational & Exploratory

Tricyclo-decan-9-yl-xanthogenate (racemate) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclo[3.3.1.13,7]decan-9-yl-xanthogenate, commonly known as D609, is a synthetic, racemic compound that has garnered significant attention in various fields of biomedical research.[1][2][3] Its unique tricyclic adamantane core coupled with a xanthate functional group underpins its diverse pharmacological activities. This compound is extensively recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), key enzymes in cellular signaling pathways.[2][3] This inhibitory action modulates the levels of critical second messengers like diacylglycerol (DAG) and ceramide, thereby influencing a wide array of cellular processes including proliferation, apoptosis, inflammation, and viral replication.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on experimental protocols relevant to its study.

Chemical Structure and Properties

The chemical structure of tricyclo-decan-9-yl-xanthogenate consists of a rigid adamantane cage with a xanthate group attached at the 9-position. The racemate is a mixture of enantiomers arising from the stereocenter at the point of attachment of the xanthate group to the adamantane core.

Chemical Structure:

Note: The structure above depicts the potassium salt of the xanthate, a common form in which this compound is supplied.[4]

Physicochemical and Spectroscopic Data:

Table 1: Physicochemical Properties of Tricyclo-decan-9-yl-xanthogenate Potassium Salt (this compound)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅KOS₂ | [4] |

| Molecular Weight | 266.47 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 0.3 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |

| UV Absorption Maxima | 231, 304 nm | [4] |

Table 2: Spectroscopic Data for Adamantane Derivatives (for reference)

| Data Type | Adamantane Core Protons (¹H NMR) | Adamantane Core Carbons (¹³C NMR) | Xanthate Group (IR) |

| Typical Chemical Shifts/Bands | δ 1.7-2.1 ppm (complex multiplet) | δ ~28-40 ppm | C=S: ~1050-1250 cm⁻¹C-O-C: ~1100-1200 cm⁻¹ |

| Reference | [5][6][7] | [5][7][8][9] | [10][11] |

Note: The exact spectral data for tricyclo-decan-9-yl-xanthogenate racemate may vary and requires experimental determination.

Experimental Protocols

Synthesis of Tricyclo-decan-9-yl-xanthogenate (Potassium Salt)

This protocol is based on the general synthesis of xanthates from alcohols.[1][12][13][14]

Materials:

-

Adamantan-1-ol (Tricyclo[3.3.1.13,7]decan-1-ol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantan-1-ol in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add powdered potassium hydroxide to the cooled solution.

-

From a dropping funnel, add carbon disulfide dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours.

-

The product, potassium tricyclo-decan-9-yl-xanthogenate, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final crystalline solid.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for Tricyclo-decan-9-yl-xanthogenate (Potassium Salt).

Measurement of PC-PLC Activity using Amplex® Red Assay

This protocol is adapted from the manufacturer's instructions for the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit and relevant literature.[15]

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and a concentrated reaction buffer)

-

This compound (or other inhibitor) solution of desired concentrations

-

PC-PLC enzyme source (e.g., purified enzyme or cell lysate)

-

96-well microplate (black with a clear bottom is recommended)

-

Microplate reader capable of measuring fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm

Procedure:

-

Prepare Working Solutions:

-

Prepare a 1X reaction buffer by diluting the concentrated buffer from the kit with distilled water.

-

Prepare a working solution of the Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the 1X reaction buffer according to the kit's protocol.

-

-

Assay Protocol:

-

To each well of the microplate, add the PC-PLC enzyme source.

-

Add the desired concentration of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the Amplex® Red working solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence values of the no-enzyme control from all other readings.

-

Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value of this compound.

-

Experimental Workflow for PC-PLC Inhibition Assay:

Caption: Workflow for the Amplex® Red PC-PLC inhibition assay.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).[2][3]

-

Inhibition of PC-PLC: PC-PLC hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the production of DAG, a crucial second messenger involved in activating protein kinase C (PKC) and other signaling pathways that promote cell proliferation and survival.[2]

-

Inhibition of Sphingomyelin Synthase (SMS): SMS catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin and DAG. This compound's inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a further decrease in DAG levels.[2][3]

The dual inhibition of these enzymes by this compound results in a significant shift in the cellular balance of key lipid second messengers, leading to anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-viral effects.[2][16][17][18][19]

Signaling Pathway Diagram:

Caption: this compound inhibits PC-PLC and SMS, altering second messenger levels and cellular outcomes.

Conclusion

Tricyclo-decan-9-yl-xanthogenate (this compound) is a valuable pharmacological tool for investigating cellular signaling pathways dependent on PC-PLC and SMS. Its multifaceted biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties, make it a compound of significant interest for drug development. This guide provides a foundational understanding of its chemical nature, properties, and methods for its study, aiming to facilitate further research into its therapeutic potential. The provided experimental protocols offer a starting point for researchers to explore the effects of this compound in various biological systems. Further characterization of the racemate's specific physicochemical properties will be crucial for its continued development and application.

References

- 1. rsc.org [rsc.org]

- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scirp.org [scirp.org]

- 13. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 14. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]

- 15. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit - FAQs [thermofisher.com]

- 16. old-molcells.inforang.com [old-molcells.inforang.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of D609 on Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Introduction

Tricyclodecan-9-yl-xanthogenate (this compound) is a potent chemical compound recognized for its broad-spectrum antiviral and antitumor properties.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in lipid-mediated signal transduction.[3][4][5] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, to produce the second messengers diacylglycerol (DAG) and phosphocholine. By disrupting this pathway, this compound modulates critical cellular processes including proliferation, differentiation, and apoptosis, making it a valuable tool for research and a potential candidate for therapeutic development.[1][2][6] This document provides a comprehensive technical overview of the mechanism of action of this compound on PC-PLC, detailing its inhibitory kinetics, effects on signaling pathways, and the experimental protocols used for its study.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of PC-PLC.[3][4] Structural analyses suggest that the xanthate derivative competes directly with the phosphorylcholine headgroup of the native substrate, phosphatidylcholine, for binding to the enzyme's active site.[4] This mode of inhibition is specific, as this compound does not significantly inhibit other phospholipases such as phosphatidylinositol-specific PLC (PI-PLC), phospholipase A2 (PLA2), or phospholipase D (PLD) at concentrations where PC-PLC is effectively blocked.[1][4]

Beyond its primary target, this compound has been shown to inhibit other enzymes, although often at different concentrations. Notably, it can inhibit sphingomyelin synthase (SMS) and cytosolic phospholipase A2 (cPLA2).[1][7][8] Furthermore, since bacterial PC-PLC requires three Zn²⁺ ions in its active site for catalytic activity, it has been proposed that this compound's inhibitory effect may also involve the chelation of these essential metal ions.[1][2][3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key kinetic parameters and effective concentrations reported in the literature.

Table 1: Inhibitor Constant (Kᵢ) Values for this compound

| Target Enzyme | Substrate | Inhibition Type | Kᵢ Value | Source |

| Bacterial PC-PLC | Phosphatidylcholine (PC) | Competitive | 6.4 µM | [4] |

| Bacterial PC-PLC | p-Nitrophenylphosphorylcholine (p-NPP) | Competitive | 8.8 µM | [4] |

| Bovine Spleen cPLA₂ | --- | Mixed noncompetitive/uncompetitive | 86.25 µM | [7][8] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay | This compound Concentration | Observed Effect | Source |

| MDA-MB-231 | PC-PLC Activity | 50 µg/mL (188 µM) | 60% inhibition at 24-48h; 80% at 72h | [9] |

| MDA-MB-231 | SMS Activity | 50 µg/mL (188 µM) | 21% inhibition at 48h; 5% at 72h | [9] |

| MDCK | Arachidonic Acid Release | IC₅₀ ≈ 375 µM | Inhibition of cPLA₂ activity | [7] |

Signaling Pathways Modulated by this compound

The inhibition of PC-PLC by this compound has significant downstream consequences on cellular signaling cascades, primarily by reducing the levels of the second messenger diacylglycerol (DAG).

Caption: this compound competitively inhibits PC-PLC, blocking DAG production and downstream signaling.

Pathway Description:

-

PC-PLC Activation: Under normal physiological conditions, various stimuli activate PC-PLC at the cell membrane.

-

PC Hydrolysis: Activated PC-PLC hydrolyzes phosphatidylcholine (PC) into phosphocholine and 1,2-diacylglycerol (DAG).[1][2][3]

-

DAG-Mediated Signaling: DAG acts as a critical second messenger, most notably by recruiting and activating members of the Protein Kinase C (PKC) family.[10][11] Activated PKC then phosphorylates a multitude of target proteins, leading to the regulation of cellular processes like proliferation, gene expression, and differentiation.[12][13]

-

Inhibition by this compound: this compound competes with PC for the active site of PC-PLC, thereby preventing the generation of DAG and phosphocholine.[4][10] This attenuation of DAG production leads to reduced PKC activation and subsequent alteration of downstream cellular responses. This mechanism is central to this compound's observed anti-proliferative and pro-differentiative effects in cancer cells.[9]

Experimental Protocols

The study of this compound's effect on PC-PLC relies on robust enzymatic assays. A generalized workflow for quantifying PC-PLC activity and its inhibition is described below. Common methods involve chromogenic, fluorescent, or radio-labeled substrates.

Caption: Generalized workflow for measuring PC-PLC inhibition by this compound.

Detailed Methodologies:

-

Method 1: Chromogenic Assay using p-NPP

-

Principle: This assay uses the artificial substrate p-nitrophenylphosphorylcholine (p-NPP). PC-PLC cleaves p-NPP to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at ~405 nm.[14]

-

Protocol Outline:

-

Prepare reaction buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).[15]

-

Add the enzyme source (e.g., cell lysate) to microplate wells.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a stock solution of p-NPP.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Activity is proportional to the change in absorbance over time. Kᵢ values can be determined using Lineweaver-Burk plots by measuring reaction rates at multiple substrate and inhibitor concentrations.[4]

-

-

-

Method 2: Fluorometric Assay (Amplex® Red)

-

Principle: This is a coupled enzyme assay. PC-PLC hydrolyzes PC to produce phosphocholine. Choline oxidase then oxidizes phosphocholine, producing H₂O₂. Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product resorufin.[1][2]

-

Protocol Outline:

-

Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, and PC in a reaction buffer.

-

Pipette the enzyme source and this compound (or vehicle) into microplate wells.

-

Start the reaction by adding the Amplex® Red working solution.

-

Incubate at 37°C, protected from light.

-

Measure fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

The rate of fluorescence increase is proportional to PC-PLC activity.

-

-

-

Method 3: Radiolabeled Substrate Assay

-

Principle: This method directly measures the hydrolysis of radiolabeled phosphatidylcholine (e.g., ³H-labeled or ¹⁴C-labeled PC).[4]

-

Protocol Outline:

-

Incubate the enzyme source with this compound and the radiolabeled PC substrate.

-

After incubation, stop the reaction and separate the substrate from the product (radiolabeled phosphocholine) using techniques like thin-layer chromatography (TLC) or phase separation with organic solvents.[15]

-

Quantify the radioactivity of the product using liquid scintillation counting.

-

This method is highly sensitive and directly measures the enzymatic activity on its natural substrate.[16][17]

-

-

Conclusion

This compound is a well-characterized competitive inhibitor of phosphatidylcholine-specific phospholipase C. Its ability to specifically block the production of diacylglycerol provides a powerful means to investigate the roles of PC-PLC in cellular signaling. The quantitative data on its inhibitory constants and its effects in cellular models underscore its potency and utility. For professionals in drug development, the targeted mechanism of this compound presents an intriguing foundation for designing novel therapeutics aimed at modulating lipid signaling pathways implicated in cancer and viral diseases. The experimental protocols outlined herein provide a standardized basis for further investigation into this compound and the discovery of new PC-PLC inhibitors.

References

- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 6. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature. | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]

- 9. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on phosphatidylcholine metabolism in the nuclei of LA-N-1 neuroblastoma cells: a key role for diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

Tricyclo-decan-9-yl-xanthogenate (D609) as a Sphingomyelin Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a potent inhibitor of Sphingomyelin Synthase (SMS), a critical enzyme in the sphingolipid metabolic pathway. By blocking the conversion of ceramide to sphingomyelin, this compound elevates intracellular ceramide levels, a bioactive lipid second messenger implicated in various cellular processes, most notably apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate sphingolipid metabolism and as a potential therapeutic agent.

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure and signal transduction. The balance between two key sphingolipids, ceramide and sphingomyelin, is critical for maintaining cellular homeostasis. Sphingomyelin Synthase (SMS) catalyzes the final step in sphingomyelin biosynthesis, transferring a phosphocholine headgroup from phosphatidylcholine to ceramide. There are two main isoforms of SMS: SMS1, located primarily in the Golgi apparatus, and SMS2, found at the plasma membrane.

This compound is a xanthate compound that has been extensively studied for its inhibitory effects on both phosphatidylcholine-specific phospholipase C (PC-PLC) and SMS.[1][2][3] Its ability to competitively inhibit SMS makes it a valuable pharmacological tool for studying the functional roles of sphingomyelin and ceramide. Inhibition of SMS by this compound leads to the accumulation of ceramide, which can trigger a cascade of downstream signaling events culminating in programmed cell death, or apoptosis.[4] This pro-apoptotic effect has garnered significant interest in the context of cancer research and the development of novel anti-neoplastic therapies.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Sphingomyelin Synthase. This inhibition disrupts the normal flux of the sphingolipid pathway, leading to a decrease in sphingomyelin levels and a corresponding increase in the concentration of its precursor, ceramide.[4] Ceramide functions as a critical second messenger, initiating a signaling cascade that promotes apoptosis.[5][6][7]

The accumulation of ceramide triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, also known as the stress-activated protein kinase (SAPK) cascade.[1][8] This signaling axis is a key mediator of cellular stress responses and is heavily implicated in the induction of apoptosis. Activated JNK and p38 MAPK can then phosphorylate a variety of downstream targets, ultimately leading to the activation of the caspase cascade and the execution of apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory effects of this compound.

| Parameter | Value | Cell Line | Reference |

| SMS Activity Inhibition | |||

| 23% decrease | Huh7 | [9] | |

| 50% decrease | Huh7 | [9] | |

| Lipid Level Modulation | |||

| Sphingomyelin | 20% decrease (SMS1 siRNA) | Huh7 | [2] |

| 11% decrease (SMS2 siRNA) | Huh7 | [2] | |

| Ceramide | 10% increase (SMS1 siRNA) | Huh7 | [2] |

| Inhibitory Constant (Ki) | |||

| cPLA2 Inhibition | 86.25 µM | Bovine Spleen | [10] |

Signaling Pathway

The inhibition of Sphingomyelin Synthase by this compound initiates a pro-apoptotic signaling cascade driven by the accumulation of ceramide.

Experimental Protocols

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from established methods to measure SMS activity in cell lysates.[2]

Materials:

-

Cells of interest

-

Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl, and protease inhibitors

-

C6-NBD-ceramide (fluorescent substrate)

-

Phosphatidylcholine

-

Chloroform:Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates

-

TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide (14:6:1, v/v/v)

-

Fluorescence imager

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer and homogenize on ice.

-

Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microfuge tube, prepare the reaction mixture containing 50 µg of cell lysate protein, C6-NBD-ceramide (final concentration ~5 µM), and phosphatidylcholine (final concentration ~20 µM) in homogenization buffer.

-

For inhibitor studies, pre-incubate the cell lysate with this compound at various concentrations for 15-30 minutes at 37°C before adding the substrates.

-

Initiate the reaction by adding the substrates and incubate at 37°C for 1-2 hours.

-

-

Lipid Extraction:

-

Stop the reaction by adding 2 volumes of chloroform:methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

-

Spot the samples onto a silica TLC plate.

-

Develop the TLC plate in the mobile phase until the solvent front is near the top.

-

Air dry the plate.

-

-

Detection and Quantification:

-

Visualize the fluorescent spots (C6-NBD-ceramide and C6-NBD-sphingomyelin) using a fluorescence imager.

-

Quantify the intensity of the spots corresponding to the substrate and the product.

-

SMS activity is calculated as the amount of C6-NBD-sphingomyelin formed per unit of protein per unit of time.

-

Measurement of Cellular Ceramide and Sphingomyelin Levels

This protocol describes a method to quantify changes in endogenous sphingolipid levels following this compound treatment using radiolabeling.[9]

Materials:

-

Cell culture medium

-

This compound

-

[¹⁴C]-L-serine (radiolabeled precursor)

-

Lipid extraction solvents (Chloroform, Methanol)

-

TLC plates and mobile phase (as in 5.1)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Cell Treatment and Radiolabeling:

-

Seed cells in culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

During the last few hours of this compound treatment, add [¹⁴C]-L-serine to the culture medium to allow for incorporation into newly synthesized sphingolipids.

-

-

Lipid Extraction:

-

Harvest the cells and wash with PBS.

-

Perform a total lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).

-

-

TLC Separation and Quantification:

-

Separate the extracted lipids by TLC as described in protocol 5.1.

-

Visualize the radiolabeled lipids using a phosphorimager.

-

Alternatively, scrape the silica corresponding to the ceramide and sphingomyelin bands into scintillation vials and quantify the radioactivity using a liquid scintillation counter.

-

Normalize the counts to the total protein content or cell number.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound as an SMS inhibitor in a cell-based model.

References

- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotrophic factors prevent ceramide-induced apoptosis downstream of c-Jun N-terminal kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 4. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Requirement for ceramide-initiated SAPK/JNK signalling in stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]

An In-depth Technical Guide on the Biological Activities of Tricyclo-decan-9-yl-xanthogenate (D609)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a synthetic compound with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer, antiviral, antioxidant, and anti-inflammatory effects. The primary mechanism of action of this compound is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), key enzymes in cellular signaling pathways. This inhibition leads to downstream effects on lipid second messengers, such as 1,2-diacylglycerol (DAG) and ceramide, ultimately impacting cell proliferation, apoptosis, and inflammatory responses. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Tricyclo-decan-9-yl-xanthogenate (this compound) is a tricyclic compound containing a xanthate group that has garnered significant interest in the scientific community for its broad spectrum of pharmacological activities.[1][2] Initially investigated for its antiviral properties, subsequent research has revealed its potential as an anticancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][2][3] The core of this compound's mechanism of action lies in its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[2][3] By modulating the activity of these enzymes, this compound disrupts critical cellular signaling cascades, making it a valuable tool for studying these pathways and a promising candidate for therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Constant (Ki) | IC50 Value | Cell/System | Reference |

| Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM | Purified from bovine spleen | [1][2][4] | |

| Arachidonic Acid Release (A23187-stimulated) | ~375 µM | MDCK cells | [4] |

Table 2: Antiviral Activity

| Virus | EC50 Value | Cell Line | Reference |

| Respiratory Syncytial Virus (RSV) | N/A | Hep-2 | [5] |

| Further data to be populated from ongoing research. |

Table 3: Anticancer Activity

| Cell Line | IC50 Value | Cancer Type | Reference |

| Data to be populated from ongoing research. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex Red Method)

This assay is commonly used to measure the inhibition of PC-PLC activity by compounds like this compound.

Principle: The Amplex® Red PC-PLC assay kit provides a sensitive method to detect PC-PLC activity. In the assay, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence is measured to quantify the PC-PLC activity.

Materials:

-

Amplex® Red PC-PLC Assay Kit (or individual components: Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, phosphatidylcholine)

-

This compound (Tricyclo-decan-9-yl-xanthogenate)

-

PC-PLC enzyme (e.g., from Bacillus cereus)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. A typical reaction cocktail includes Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the reaction buffer to achieve the desired final concentrations for the inhibition assay.

-

Assay Setup:

-

Blank: Add reaction buffer to the wells.

-

Control (No Inhibitor): Add the PC-PLC enzyme and the reaction cocktail to the wells.

-

Inhibitor Wells: Add the PC-PLC enzyme, the reaction cocktail, and the different concentrations of this compound to the wells.

-

-

Incubation: Incubate the microplate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

-

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm. When an antioxidant compound is present, it donates a hydrogen atom or an electron to DPPH, reducing it to a colorless/yellowish diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

-

This compound (Tricyclo-decan-9-yl-xanthogenate)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectroscopic grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

UV-Vis microplate reader or spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.

-

This compound and Standard Preparation: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations.

-

Assay Setup:

-

Blank: Add methanol or ethanol to the wells.

-

Control: Add the DPPH solution to the wells.

-

Sample/Standard Wells: Add the DPPH solution and the different concentrations of this compound or the positive control to the wells.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.

This compound-Mediated Inhibition of PC-PLC and Downstream Signaling

Caption: this compound inhibits PC-PLC, reducing DAG production and subsequent PKC activation, leading to decreased cell proliferation and induction of apoptosis.

This compound-Mediated Inhibition of Sphingomyelin Synthase (SMS) and Ceramide Accumulation

Caption: this compound inhibits SMS, leading to the accumulation of the pro-apoptotic lipid ceramide and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for Assessing the Anti-inflammatory Activity of this compound

Caption: A typical workflow for evaluating the anti-inflammatory properties of this compound in a cell-based assay.

Conclusion

Tricyclo-decan-9-yl-xanthogenate (this compound) exhibits a remarkable range of biological activities, primarily driven by its inhibition of PC-PLC and SMS. The accumulated evidence suggests its potential as a therapeutic agent for various diseases, including cancer and viral infections, and as a valuable tool for dissecting cellular signaling pathways. This technical guide provides a foundational understanding of this compound's pharmacology, offering researchers and drug development professionals a consolidated resource to guide future investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop analogues with improved efficacy and safety profiles.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. marinebiology.pt [marinebiology.pt]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

D609: A Comprehensive Technical Guide to its Antiviral and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D609, or tricyclodecan-9-yl-xanthogenate, is a potent pharmacological agent with a well-documented history of broad-spectrum antiviral and antitumor activities.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and relevant methodologies associated with this compound. Its primary mode of action is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] This inhibition profoundly impacts cellular signaling by modulating the levels of critical second messengers, 1,2-diacylglycerol (DAG) and ceramide, thereby influencing cell cycle regulation, proliferation, and apoptosis.[1] This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through the targeted inhibition of key enzymes involved in lipid signaling pathways.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

This compound is a specific and competitive inhibitor of PC-PLC, with a reported Ki value of 6.4 μM.[3][4] PC-PLC is a crucial enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). By inhibiting PC-PLC, this compound effectively reduces the cellular levels of DAG, a critical second messenger involved in numerous signaling cascades that promote cell proliferation and survival.[1] The inhibition of PC-PLC by this compound is thought to be a key contributor to its antitumor effects.

Inhibition of Sphingomyelin Synthase (SMS)

This compound also functions as an inhibitor of sphingomyelin synthase (SMS), an enzyme that catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and DAG.[1][2] There are two main isoforms of SMS, SMS1 located in the Golgi apparatus and SMS2 at the plasma membrane; this compound inhibits both.[1] By blocking SMS activity, this compound prevents the conversion of ceramide into sphingomyelin, leading to an accumulation of intracellular ceramide.[1] Ceramide is a pro-apoptotic lipid second messenger, and its increased levels are associated with the induction of cell cycle arrest and apoptosis, underpinning the antitumor properties of this compound.[1]

Antiviral Properties

This compound was initially developed as a broad-spectrum antiviral agent.[1][2] Its antiviral activity is attributed to its ability to interfere with cellular processes essential for viral replication, rather than targeting viral enzymes directly.[4]

Antiviral Activity Data

| Virus | Cell Line | Effective Concentration | Effect | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | > 3.8 µM | Reduction in virus production | [1][5] |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 75.2 µM | Complete inhibition of virus production (at MOI ≤ 1 PFU/cell) | [1][5] |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 1.9 µM | Inhibition of viral US3-encoded protein kinase | [5][6] |

| Respiratory Syncytial Virus (RSV) | Human Epithelial (Hep-2) cells | Not Specified | Prevention of viral development | [1] |

Mechanism of Antiviral Action

The antiviral mechanism of this compound against viruses like Herpes Simplex Virus-1 (HSV-1) involves the inhibition of protein kinases and protein phosphorylation, which are critical for late-stage viral replication.[1][5][6] this compound has been shown to inhibit the HSV-1 encoded protein kinase US3.[1][6] This inhibition can be effective even when the compound is administered up to 7 hours post-infection.[1][5] In the case of the Respiratory Syncytial Virus (RSV), this compound treatment leads to a decrease in viral protein aggregation, phosphorylation of phosphoproteins, and levels of infectious particles.[1]

Antitumor Properties

The antitumor effects of this compound are primarily linked to its ability to induce cell cycle arrest and apoptosis through the modulation of lipid second messengers.[1]

Antitumor Activity Data

| Cell Line | Concentration | Effect | Reference |

| Various Cell Lines | 100 µM (for 2 hours) | Significant attenuation of proliferation | [3] |

| BV-2 microglia | 100 µM (for 2 hours) | Significant inhibition of BrdU incorporation, accumulation of cells in G1 phase | [3] |

| BV-2 microglia | Not Specified | Increased ceramide levels, up-regulated p21 expression, decreased phospho-Rb | [3] |

| Non-neuronal cell lines | Not Specified | Decreased proliferation without inducing cell death | [1] |

Mechanism of Antitumor Action

By inhibiting PC-PLC and SMS, this compound orchestrates a shift in the balance of intracellular second messengers, favoring growth arrest and apoptosis. The reduction in DAG levels (via PC-PLC inhibition) curtails pro-proliferative signaling. Simultaneously, the accumulation of ceramide (via SMS inhibition) triggers antiproliferative and pro-apoptotic pathways.[1] This dual action leads to cell cycle arrest, as evidenced by the accumulation of cells in the G1 phase and a decrease in S phase cells, and can ultimately lead to apoptosis.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language.

Caption: Mechanism of this compound action on cellular signaling pathways.

Caption: Generalized workflow for in vitro antiviral testing of this compound.

Caption: Generalized workflow for in vitro antitumor testing of this compound.

Experimental Protocols

General Cell Culture and Viral Infection

Standard aseptic techniques are required for all cell culture and virology work. Cell lines (e.g., Hep-2 for RSV, Vero for HSV-1) should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified CO2 incubator. For viral infection, cells are typically seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI) in a small volume of serum-free medium for 1-2 hours to allow for viral adsorption. After the adsorption period, the inoculum is removed, and fresh culture medium, with or without varying concentrations of this compound, is added.

Plaque Reduction Assay

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the viral dilutions for 1-2 hours.

-

Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the desired concentration of this compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque reduction is calculated relative to the untreated virus control.

Cell Proliferation (BrdU) Assay

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA.

-

Add a peroxidase-conjugated anti-BrdU antibody to detect the incorporated BrdU.

-

Add a substrate that is converted by peroxidase into a colored product.

-

Measure the absorbance using a microplate reader. The intensity of the color is proportional to the number of proliferating cells.

Cell Cycle Analysis by Flow Cytometry

-

Culture and treat cells with this compound as described.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

On the day of analysis, wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound remains a compound of significant interest due to its dual antiviral and antitumor activities, which are rooted in its ability to modulate fundamental lipid signaling pathways. The inhibition of PC-PLC and SMS provides a powerful mechanism to control cell fate, making this compound a valuable tool for research and a potential scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its mechanisms, quantitative data, and the experimental approaches necessary for its continued investigation. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

D609: A Technical Guide to its Antioxidant and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted synthetic compound demonstrating significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. The primary mechanism of action of this compound is widely attributed to its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling.[1][2][3][4] Additionally, its xanthate structure confers robust antioxidant capabilities, enabling it to directly scavenge reactive oxygen species (ROS) and mitigate oxidative stress.[5][6] This document synthesizes the current understanding of this compound, presenting its effects on crucial signaling pathways, summarizing key quantitative efficacy data, and providing detailed protocols for essential in vitro and in vivo assays to facilitate further research and development.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: inhibition of key signaling enzymes and direct antioxidant activity.

1.1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

This compound is a well-established competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG).[1][4] DAG is a critical second messenger that activates protein kinase C (PKC), which in turn is involved in a plethora of cellular processes, including inflammation and cell proliferation. By competitively binding to PC-PLC, this compound blocks the production of DAG, thereby attenuating downstream signaling cascades implicated in inflammatory responses.[1] The inhibition of PC-PLC by this compound is dose-dependent.[4]

1.2. Inhibition of Sphingomyelin Synthase (SMS)

This compound has also been shown to inhibit sphingomyelin synthase (SMS), an enzyme that transfers a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and DAG.[1][2] Inhibition of SMS by this compound can lead to an accumulation of ceramide, a lipid second messenger known to be involved in apoptosis and cell cycle arrest.[2] This action may contribute to the anti-proliferative effects observed with this compound treatment.

1.3. Antioxidant Properties

The xanthate moiety in the structure of this compound is crucial for its potent antioxidant activity.[5][6] This functional group contains a thiol moiety, which is highly reductive and capable of scavenging a variety of reactive oxygen species (ROS), including hydroxyl radicals.[1][5] this compound has been shown to inhibit lipid peroxidation and oxidative damage to proteins, thereby protecting cells from oxidative stress-induced injury.[5][6] Its antioxidant action is comparable to that of well-known antioxidants like pyrrolidinedithiocarbamate.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and antioxidant efficacy of this compound from various studies.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibitory Constant (Ki) / IC50 | Cell/System Type | Reference |

| Phosphatidylcholine-specific phospholipase C (PC-PLC) | Ki = 6.4 µM | Bacillus cereus | [3][4] |

| Cytosolic Phospholipase A2 (cPLA2) | Ki = 86.25 µM | Bovine Spleen | [7] |

| Cytosolic Phospholipase A2 (cPLA2) | IC50 ≈ 375 µM | MDCK cells (Arachidonic Acid Release) | [7] |

| Sphingomyelin Synthase (SMS) | 55.5% inhibition at 100 µg/mL | Membrane preparations | [8] |

| Sphingomyelin Synthase (SMS) | 90.5% inhibition at 200 µg/mL | Membrane preparations | [8] |

| Nitric Oxide Synthase (NOS) | IC50 = 20 µg/mL | LPS-stimulated phagocytes | [8] |

Table 2: Antioxidant Activity of this compound

| Assay | Effect | Concentration | System | Reference |

| Fenton Reaction-induced Oxidation | Dose-dependent inhibition | Not specified | Dihydrorhodamine 123 | [5] |

| Lipid Peroxidation | Inhibition | Not specified | Synaptosomal membranes | [5] |

| Ionizing Radiation-induced ROS Production | Significant diminution | Not specified | Lymphocytes | [5] |

| Ionizing Radiation-induced Lethality | Protection | 50 mg/kg i.v. | Mice | [5] |

Signaling Pathways Modulated by this compound

This compound's inhibitory and antioxidant actions result in the modulation of several critical intracellular signaling pathways involved in inflammation and oxidative stress.

Caption: this compound's multifaceted mechanism of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory effects of this compound.

4.1. PC-PLC Inhibition Assay (Amplex Red Method)

This assay is commonly used to measure the activity of PC-PLC and the inhibitory effect of compounds like this compound.

Caption: Workflow for PC-PLC inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare stock solutions of Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and the substrate phosphatidylcholine (PC).

-

Reaction Setup: In a 96-well microplate, add the reaction buffer to each well.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the test wells. Add the same volume of solvent to the control wells.

-

Enzyme Addition: Add a standardized amount of PC-PLC to all wells except for the blank.

-

Substrate Addition: Initiate the reaction by adding the PC substrate to all wells. The final reaction mixture will contain Amplex Red, HRP, choline oxidase, alkaline phosphatase, and PC.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Amplex Red product, resorufin (typically Ex ~530-560 nm, Em ~590 nm).

-

Data Analysis: Calculate the percentage of PC-PLC inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

4.2. DPPH Radical Scavenging Assay

This spectrophotometric assay assesses the free radical scavenging capacity of this compound.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Setup: In a 96-well microplate, add the DPPH solution to each well.

-

Sample Addition: Add varying concentrations of this compound to the test wells. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. The solvent used for this compound is added to the control wells.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

4.3. Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay evaluates the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound. Calculate the IC50 value.

4.4. Measurement of VCAM-1 Expression in Endothelial Cells

This assay assesses the effect of this compound on the expression of the adhesion molecule VCAM-1, which is crucial for the recruitment of inflammatory cells.

Protocol:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

-

Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Analysis of VCAM-1 Expression: VCAM-1 expression can be quantified by several methods:

-

Flow Cytometry: Detach the cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

-

Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody conjugated to an enzyme for detection.

-

ELISA: Use a cell-based ELISA kit to quantify the amount of VCAM-1 protein expressed on the cell surface.

-

-

Data Analysis: Quantify the level of VCAM-1 expression in treated cells relative to control cells and determine the dose-dependent inhibitory effect of this compound.

In Vivo Experimental Workflow

To evaluate the therapeutic potential of this compound in a preclinical setting, a well-designed in vivo experimental workflow is essential.

Caption: General workflow for in vivo studies of this compound.

Conclusion

This compound is a promising therapeutic agent with well-defined antioxidant and anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of key signaling enzymes like PC-PLC and direct ROS scavenging, makes it a compelling candidate for further investigation in a range of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential clinical applications.

References

- 1. old-molcells.inforang.com [old-molcells.inforang.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of Tricyclo-decan-9-yl-xanthogenate: A Technical Guide to Its Racemic Mixture and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a potent inhibitor of key enzymes in lipid signaling pathways, primarily phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). Its diverse biological activities, including anti-inflammatory, antiviral, and anti-tumor effects, have garnered significant interest in the scientific community. As a chiral molecule with three stereocenters, this compound exists as a racemic mixture of eight stereoisomers. Emerging research indicates that the biological activity of this compound is not uniform across its stereoisomers, with individual enantiomers exhibiting distinct inhibitory profiles. This technical guide provides an in-depth comparison of the racemic mixture and the individual enantiomers of this compound, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the associated signaling pathways. This document aims to equip researchers and drug development professionals with the critical information necessary to navigate the complexities of this compound's stereochemistry and leverage its therapeutic potential.

Introduction

Tricyclo-decan-9-yl-xanthogenate (this compound) is a synthetic molecule that has been extensively used as a pharmacological tool to investigate the roles of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS) in various cellular processes.[1][2] The primary mechanism of action of this compound involves the competitive inhibition of these enzymes, leading to the modulation of crucial lipid second messengers, namely diacylglycerol (DAG) and ceramide.[3] This modulation, in turn, influences a cascade of downstream signaling events that regulate cell proliferation, apoptosis, inflammation, and viral replication.[2][4]

This compound possesses three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers).[5] Commercially available this compound is typically a racemic mixture of these isomers.[5] While early studies often utilized this racemic mixture, more recent investigations have highlighted the stereospecificity of this compound's biological activity. There are conflicting reports in the literature regarding the equipotency of its stereoisomers. One study on the racemic diastereomers showed no significant difference in their inhibition of bacterial PC-PLC[6], whereas a more recent and comprehensive study on all eight purified stereoisomers revealed considerable differences in their inhibitory activities against both PC-PLC and SMS.[7] This underscores the importance of understanding the distinct properties of each enantiomer for targeted drug development.

This guide will delve into the synthesis, separation, and comparative activities of the racemic mixture versus the individual enantiomers of Tricyclo-decan-9-yl-xanthogenate, providing a comprehensive resource for researchers in the field.

Data Presentation: Racemic Mixture vs. Enantiomers

The inhibitory activity of Tricyclo-decan-9-yl-xanthogenate is significantly influenced by its stereochemistry. The following tables summarize the available quantitative data comparing the inhibitory potency of the racemic diastereomeric mixtures and the individual enantiomers against their primary targets, PC-PLC and SMS.

Table 1: Inhibitory Activity of Racemic Diastereomers of this compound against Bacillus cereus PC-PLC

| Diastereomeric Mixture | Ki (µM)[6] |

| Racemic Mixture 1 | 13 |

| Racemic Mixture 2 | 17 |

| Racemic Mixture 3 | 15 |

| Racemic Mixture 4 | 16 |

Data from González-Roura A, et al. (2002).[6]

Note: The study by González-Roura et al. concluded that there were no significant differences in the inhibitory activity of the four synthesized racemic diastereomeric pairs against bacterial PC-PLC, suggesting a lack of diastereochemical control for this particular enzyme.[6]

Table 2: Inhibitory Activity of this compound Enantiomers against PC-PLC and SMS

Quantitative data from the study by Kato et al. (2016), which demonstrated "considerable differences in their activities," is not publicly available in tabulated format in the reviewed literature. Access to the full publication or its supplementary materials would be required to populate this table with specific IC50 or Ki values for each of the eight stereoisomers.[7] The development of enantiomerically pure isomers like LMV-601 for antiviral therapy further highlights the differential activity among stereoisomers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and activity assessment of Tricyclo-decan-9-yl-xanthogenate and its stereoisomers.

Synthesis and Separation of Tricyclo-decan-9-yl-xanthogenate Stereoisomers

The synthesis of the individual stereoisomers of this compound is a multi-step process that involves the preparation of the corresponding chiral precursor alcohols.

Protocol for the Synthesis of Racemic Diastereomers (adapted from González-Roura et al., 2002[6])

-

Synthesis of Tricyclo[5.2.1.02,6]decan-9-one: This starting material can be synthesized from dicyclopentadiene through a series of reactions including hydration, oxidation, and rearrangement.

-

Reduction of the Ketone: The tricyclo[5.2.1.02,6]decan-9-one is reduced using a reducing agent such as sodium borohydride in an appropriate solvent like methanol to yield a mixture of the corresponding endo and exo alcohols.

-

Separation of Diastereomeric Alcohols: The resulting mixture of diastereomeric alcohols can be separated using column chromatography on silica gel.

-

Formation of Xanthates: Each separated alcohol is then reacted with carbon disulfide in the presence of a strong base like potassium hydride in a solvent such as tetrahydrofuran to yield the respective potassium xanthate (this compound diastereomer).

-

Purification: The final products are purified by recrystallization.

Protocol for the Synthesis and Separation of Individual Enantiomers (conceptual, based on Kato et al., 2016[7])

The synthesis of all eight stereoisomers requires a more elaborate strategy involving chiral resolution or asymmetric synthesis of the precursor alcohols.

-

Chiral Resolution of Precursor Alcohols: Racemic mixtures of the tricyclo-decan-9-ol diastereomers can be resolved into their individual enantiomers using techniques like enzymatic resolution or by forming diastereomeric esters with a chiral acid followed by chromatographic separation and subsequent hydrolysis.

-

Asymmetric Synthesis: Alternatively, asymmetric synthesis routes can be employed to directly produce enantiomerically pure precursor alcohols.

-

Xanthate Formation: Each purified enantiomer of the alcohol is then converted to the corresponding xanthate as described in the protocol for racemic diastereomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final this compound stereoisomers can be confirmed using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[8]

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

The Amplex® Red PC-PLC Assay Kit is a commonly used method to measure PC-PLC activity.[3]

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and lecithin as a substrate)

-

PC-PLC enzyme source (e.g., purified enzyme, cell lysates)

-

This compound racemic mixture or individual enantiomers

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare working solutions of the Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin in reaction buffer according to the kit manufacturer's instructions.

-

Enzyme and Inhibitor Preparation: Prepare various concentrations of the this compound racemic mixture or individual enantiomers to be tested. Prepare the PC-PLC enzyme solution.

-

Assay Setup: In a 96-well microplate, add the PC-PLC enzyme solution to wells containing the different concentrations of the this compound compounds or a vehicle control.

-

Reaction Initiation: Start the reaction by adding the Amplex® Red reaction mixture to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: The PC-PLC activity is proportional to the fluorescence signal. Calculate the percent inhibition for each concentration of the this compound compound and determine the IC50 or Ki values.

Sphingomyelin Synthase (SMS) Activity Assay

SMS activity can be measured by monitoring the transfer of phosphocholine from phosphatidylcholine to a fluorescently labeled ceramide analog.

Materials:

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

Phosphatidylcholine (PC)

-

SMS enzyme source (e.g., cell lysates, microsomes)

-

This compound racemic mixture or individual enantiomers

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Fluorescence imaging system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the SMS enzyme source, PC, and the this compound compound at various concentrations or a vehicle control.

-

Reaction Initiation: Start the reaction by adding the fluorescently labeled ceramide to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the fluorescently labeled ceramide from the fluorescently labeled sphingomyelin product.

-

Fluorescence Detection: Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.

-

Data Analysis: The SMS activity is proportional to the amount of fluorescent sphingomyelin formed. Calculate the percent inhibition for each concentration of the this compound compound and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on PC-PLC and SMS initiates a cascade of changes in cellular signaling. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways and the experimental workflow for evaluating this compound's activity.

Caption: this compound inhibits PC-PLC and SMS, altering DAG and ceramide levels and downstream signaling.

Caption: Workflow for synthesis, separation, and activity analysis of this compound stereoisomers.

Conclusion

The biological activity of Tricyclo-decan-9-yl-xanthogenate is intricately linked to its stereochemistry. While the racemic mixture has been a valuable tool for elucidating the roles of PC-PLC and SMS, a deeper understanding of the differential activities of its individual enantiomers is crucial for the development of more specific and potent therapeutic agents. The conflicting reports in the literature necessitate further research to definitively quantify the inhibitory profiles of all eight stereoisomers against both human PC-PLC and SMS isoforms. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to pursue these investigations. A comprehensive characterization of each enantiomer will unlock the full therapeutic potential of this versatile molecule and pave the way for the rational design of next-generation inhibitors targeting lipid signaling pathways.

References

- 1. The role of diacylglycerol and ceramide in tumor necrosis factor and interleukin-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of D609

For Researchers, Scientists, and Drug Development Professionals

Introduction

D609, chemically known as tricyclodecan-9-yl-xanthogenate, is a synthetic molecule that has garnered significant interest in biomedical research for its diverse pharmacological activities. It is recognized as a potent and competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] By targeting these key enzymes in lipid metabolism, this compound modulates critical signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral infection. Its potential therapeutic applications span from oncology and neurodegenerative diseases to antiviral treatments.